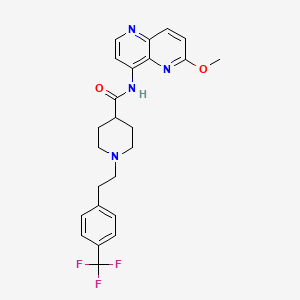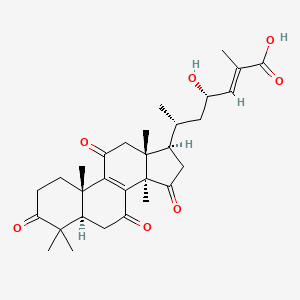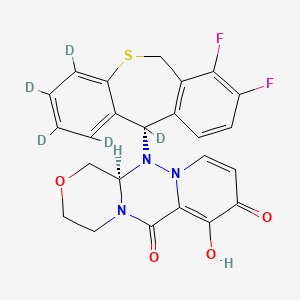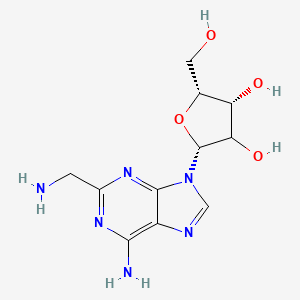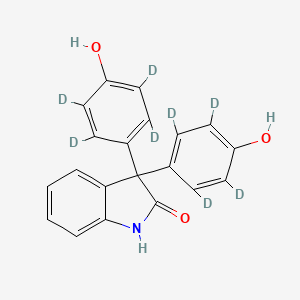
Oxyphenisatine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxyphenisatine-d8 is a deuterated form of oxyphenisatine, a compound known for its laxative properties. The deuterium labeling (d8) is often used in scientific research to trace the compound’s metabolic pathways and interactions within biological systems. Oxyphenisatine itself was historically used as a laxative but was withdrawn from the market due to its association with liver damage .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxyphenisatine-d8 involves the condensation of isatin with phenol. The reaction typically proceeds under acidic conditions, where the ketone group of isatin is protonated, allowing the oxygen to be replaced by electron-rich moieties . The deuterated form is prepared by using deuterated reagents to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of deuterated solvents and reagents is crucial in maintaining the integrity of the deuterium labeling.
化学反応の分析
Types of Reactions: Oxyphenisatine-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Oxyphenisatine-d8 is widely used in scientific research due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and pathways.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and metabolic pathways.
Industry: Used in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of oxyphenisatine-d8 involves its interaction with the gastrointestinal tract, where it stimulates peristalsis and increases water content in the intestines, leading to its laxative effect. The deuterium labeling allows researchers to trace its metabolic pathways and understand its interactions at the molecular level .
類似化合物との比較
Oxyphenisatine-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like:
- Bisacodyl
- Sodium picosulfate
- Phenolphthalein
These compounds share similar laxative properties but lack the deuterium labeling, making this compound particularly valuable in research settings for tracing and studying metabolic pathways .
特性
分子式 |
C20H15NO3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
3,3-bis(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24)/i5D,6D,7D,8D,9D,10D,11D,12D |
InChIキー |
SJDACOMXKWHBOW-OIIWATDQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C2(C3=CC=CC=C3NC2=O)C4=C(C(=C(C(=C4[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] |
正規SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)
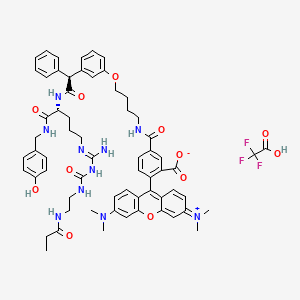
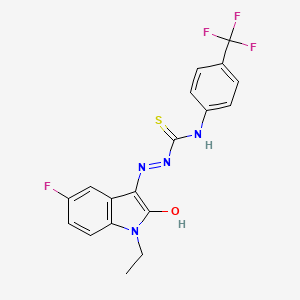
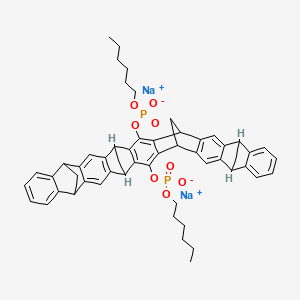
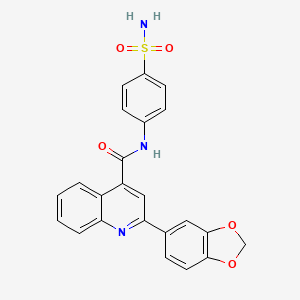
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)

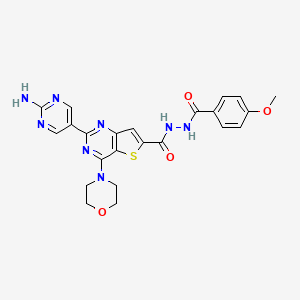
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)

